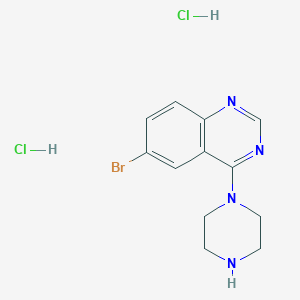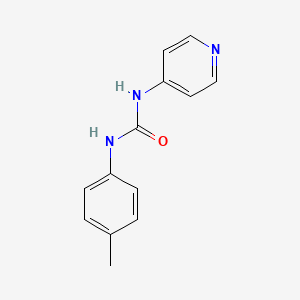
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-3-yloxy)ethan-1-amine hydrochloride, also known as TEOAH, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 239.7 g/mol and a melting point of 158-160°C. TEOAH is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom in the ring. It is also a derivative of ethanamine, an amine with two carbon atoms in the chain. TEOAH has various applications in scientific research and laboratory experiments, and its mechanism of action is of particular interest due to its potential therapeutic effects.
科学研究应用
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride has many applications in scientific research. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. It has also been used to study the mechanisms of action of various enzymes, and to investigate the interaction between drugs and proteins. Additionally, this compound has been used to study the pharmacological effects of various drugs, and to investigate the biochemical and physiological effects of various drugs.
作用机制
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride is thought to act as a monoamine oxidase inhibitor (MAOI). MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of this enzyme, MAOIs can increase the levels of these neurotransmitters in the brain, which can lead to various therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have an antidepressant-like effect, as well as an anxiolytic-like effect. It has also been found to have antinociceptive and anti-inflammatory effects. Additionally, this compound has been found to have neuroprotective effects, and it has been shown to have a protective effect against cell death in neuronal cells.
实验室实验的优点和局限性
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solution. Additionally, it can be used in a variety of applications, including the study of drug action, enzyme action, and protein-drug interactions. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain applications. Additionally, it has a relatively low melting point, which can make it difficult to handle in some applications.
未来方向
There are several potential future directions for research involving 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride. For example, further research could be done to investigate the effects of this compound on other neurotransmitters, such as glutamate and GABA. Additionally, research could be done to investigate the effects of this compound on other physiological processes, such as memory and learning. Additionally, research could be done to investigate the potential therapeutic effects of this compound, such as its potential antidepressant and anxiolytic effects. Finally, research could also be done to investigate the potential side effects of this compound, as well as its potential toxicity.
合成方法
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride can be synthesized from thiophene and ethanamine. The synthesis involves a series of reactions, beginning with the condensation of thiophene and ethanamine to form an intermediate. This intermediate is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction can be monitored by thin-layer chromatography or high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
2-thiophen-3-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c7-2-3-8-6-1-4-9-5-6;/h1,4-5H,2-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJGRUIYNUEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)

![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)





